molecular formula C21H41BrO9 B11936920 Bromo-PEG7-Boc

Bromo-PEG7-Boc

Cat. No.: B11936920
M. Wt: 517.4 g/mol
InChI Key: CUQOSQMVDLWZAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo-PEG7-Boc is synthesized through a series of chemical reactions involving the introduction of a bromine atom and a tert-butyl ester group into a PEG chain. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency. The compound is typically produced in specialized chemical manufacturing facilities equipped to handle large-scale reactions and purification processes .

Chemical Reactions Analysis

Types of Reactions

Bromo-PEG7-Boc undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bromo-PEG7-Boc has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.

    Biology: Employed in studies involving protein degradation and cellular signaling pathways.

    Medicine: Investigated for potential therapeutic applications in targeted protein degradation, which could lead to new treatments for diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and drug delivery systems

Mechanism of Action

Bromo-PEG7-Boc functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The mechanism involves the following steps:

Comparison with Similar Compounds

Bromo-PEG7-Boc is unique due to its specific structure and functionality as a PROTAC linker. Similar compounds include:

These compounds share similar PEG backbones but differ in their functional groups, which can influence their reactivity and applications.

Properties

Molecular Formula

C21H41BrO9

Molecular Weight

517.4 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C21H41BrO9/c1-21(2,3)31-20(23)4-6-24-8-10-26-12-14-28-16-18-30-19-17-29-15-13-27-11-9-25-7-5-22/h4-19H2,1-3H3

InChI Key

CUQOSQMVDLWZAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCBr

Origin of Product

United States

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